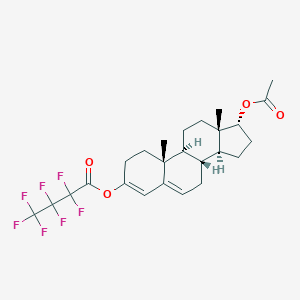![molecular formula C9H16Br2O4 B095910 (1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol CAS No. 17107-32-3](/img/structure/B95910.png)
(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is a compound that is commonly used in scientific research. This compound is also known as '2-bromo-1,3-dioxolane' and is a colorless liquid that is soluble in water and other organic solvents. It is widely used in the field of organic chemistry, biochemistry, and pharmacology due to its unique properties.
Mechanism Of Action
The mechanism of action of (1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is not well understood. However, it is believed that this compound interacts with various enzymes and receptors in the body, leading to changes in their activity. This compound is also believed to have antimicrobial properties, which makes it useful in the development of new antibiotics.
Biochemical And Physiological Effects
(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol has several biochemical and physiological effects. It is known to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound is also known to have antifungal and antibacterial properties, which makes it useful in the treatment of various infections.
Advantages And Limitations For Lab Experiments
(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one of the limitations is that it is highly reactive and can be dangerous if not handled properly. It is also toxic and can cause harm if ingested or inhaled.
Future Directions
There are several future directions for the use of (1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol in scientific research. One of the future directions is the development of new antibiotics based on the antimicrobial properties of this compound. Another future direction is the study of the mechanism of action of this compound on various enzymes and receptors. This can lead to the development of new drugs for the treatment of various diseases. Furthermore, the use of this compound in the field of organic synthesis can lead to the development of new compounds with unique properties.
Synthesis Methods
The synthesis of (1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 2-bromo-1,3-dioxolane with sodium hydroxide and 2,2-dimethyl-1,3-dioxolane-4-methanol. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, and it is also used as a starting material for the synthesis of various other compounds. This compound is also used in the field of biochemistry and pharmacology to study the mechanism of action of various enzymes and receptors.
properties
CAS RN |
17107-32-3 |
|---|---|
Product Name |
(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
Molecular Formula |
C9H16Br2O4 |
Molecular Weight |
348.03 g/mol |
IUPAC Name |
(1S)-2-bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C9H16Br2O4/c1-9(2)14-7(5(12)3-10)8(15-9)6(13)4-11/h5-8,12-13H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |
InChI Key |
ZGHUOYCYCVTBBD-WCTZXXKLSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)[C@@H](CBr)O)[C@@H](CBr)O)C |
SMILES |
CC1(OC(C(O1)C(CBr)O)C(CBr)O)C |
Canonical SMILES |
CC1(C(C1(C(CBr)O)O)(C(CBr)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



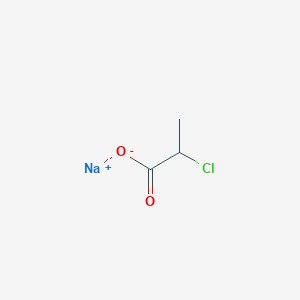
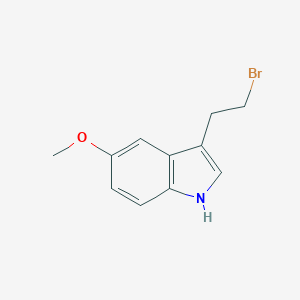
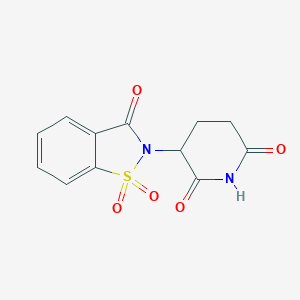
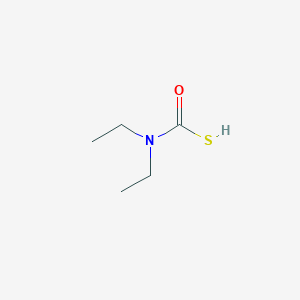
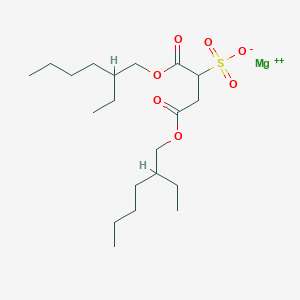
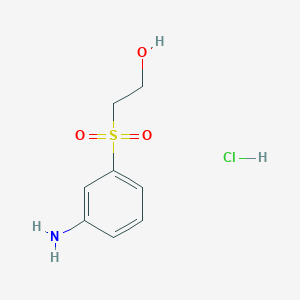
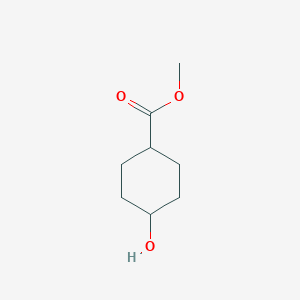
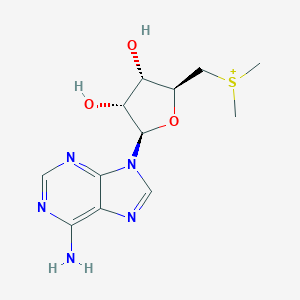
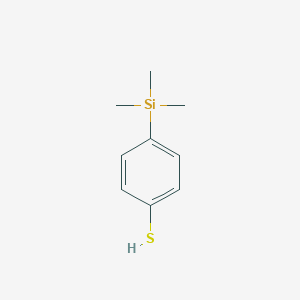
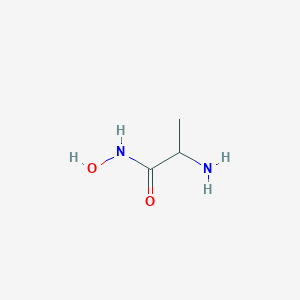
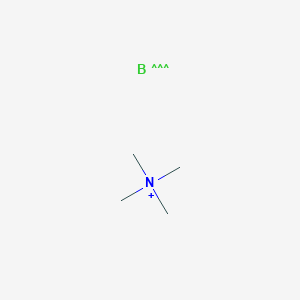
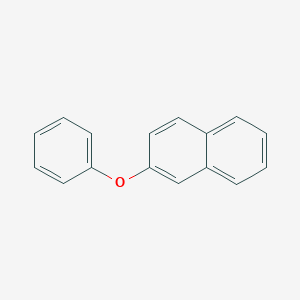
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
